1-Oxa-6-azaspiro[3.3]heptane hemioxalate
Overview
Description
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in medicinal chemistry and as a building block for various chemical syntheses. The compound has a molecular weight of 288.3 and is often used in research and development due to its interesting chemical properties .
Scientific Research Applications
This compound is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for new drug candidates and is often used as a structural surrogate for morpholine in drug-like molecules . Additionally, it has applications in chemical synthesis and pharmaceutical research, where it is used to develop new therapeutic agents and study their properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate typically involves cyclization reactions under basic conditions. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, strong acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, influencing their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is unique due to its spirocyclic structure, which distinguishes it from other similar compounds. Similar compounds include 6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane oxalate . These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVKVADDRLOQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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